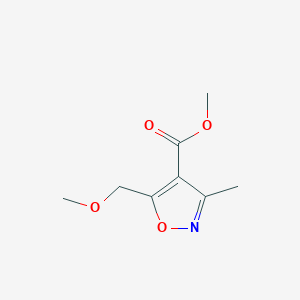

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate

説明

特性

IUPAC Name |

methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-5-7(8(10)12-3)6(4-11-2)13-9-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSITPQKZXAENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735106 | |

| Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-47-5 | |

| Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups to create a variety of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives.

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This process can be optimized using continuous flow reactors to enhance yield and purity.

Chemistry

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex molecules, especially in pharmaceutical and agrochemical development. Its versatility allows for various modifications, leading to the creation of derivatives with tailored properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent. It exhibits significant antimicrobial and anti-inflammatory activities, making it a candidate for further exploration in drug discovery. The mechanism of action may involve inhibition of specific enzymes or receptors, contributing to its therapeutic effects.

Medicine

The derivatives of this compound are being explored for their potential medicinal applications. These include:

- Anti-inflammatory properties : Potential use in treating conditions characterized by inflammation.

- Antimicrobial activity : Investigated for efficacy against various pathogens.

- Anticancer potential : Some derivatives show promise in inhibiting cancer cell proliferation.

Industry

This compound finds applications in producing specialty chemicals and materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions allows it to be tailored for diverse industrial applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting potential as an antimicrobial agent. |

| Study B | Anti-inflammatory Effects | In vitro studies demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases. |

| Study C | Drug Development | Research focused on synthesizing novel derivatives led to compounds with enhanced potency against cancer cell lines, highlighting the compound's role in drug discovery. |

作用機序

The mechanism of action of Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate with structurally related isoxazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility Methoxymethyl vs. Bromophenyl: The methoxymethyl group in the target compound improves water solubility compared to the lipophilic bromophenyl group in Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. This difference impacts their suitability in biological systems; bromophenyl derivatives are more common in cross-coupling reactions . Amino vs. Methoxy Groups: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits intramolecular hydrogen bonding (N–H⋯O), which stabilizes its planar structure and may influence bioavailability .

Synthetic Methods

- The target compound shares synthetic pathways with other methyl esters, such as nucleophilic substitution (e.g., methylation of hydroxyisoxazoles) or microwave-assisted condensation . In contrast, bromophenyl derivatives often require halogenation or palladium-catalyzed coupling .

Biological and Material Applications Pharmaceuticals: Amino-substituted isoxazoles (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) are explored for antimicrobial activity due to hydrogen-bonding capabilities . Agrochemicals: Methoxymethyl and fluorophenyl derivatives are intermediates in pesticides, leveraging their balance of solubility and stability .

生物活性

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.20 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a series of isoxazole compounds were tested for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing lower toxicity to normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | IC (μM) | Cell Line | Toxicity to Normal Cells |

|---|---|---|---|

| 5a | 5.2 | MDA-MB-231 | 102.4 |

| 5b | 10.0 | MDA-MB-231 | 150.0 |

| 5c | 15.0 | MDA-MB-231 | 200.0 |

| 5d | 22.2 | MDA-MB-231 | 293.2 |

The mechanism by which this compound exerts its biological effects appears to involve modulation of key cellular pathways. Specifically, it has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic factors such as Fas and NF-κB1 . Additionally, it may inhibit inflammation-related pathways by suppressing lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human blood cell cultures .

Case Studies and Research Findings

- Antitumor Activity : A study investigating the effects of methyl isoxazoles on tumor cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively while maintaining low toxicity towards normal cells .

- Immunosuppressive Effects : Research also indicated that some isoxazole derivatives have immunosuppressive properties, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro, which may have implications for autoimmune diseases and transplant rejection .

- Renal Anemia Treatment : A specific derivative of isoxazole was identified as a potential lead compound for treating renal anemia due to its ability to enhance HIF-2 dimerization, showing promise with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate?

- Methodology : A common approach involves cyclocondensation of substituted oximes with β-keto esters. For example, reacting benzaldehyde oxime derivatives with methyl acetoacetate in the presence of anhydrous ZnCl₂ under solvent-free conditions at 60–80°C yields structurally similar isoxazole carboxylates . Purification typically involves recrystallization from ethanol or chromatography. Key variables include reaction time, catalyst loading, and substituent compatibility.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra to confirm substituent positions (e.g., methoxymethyl at C5 and methyl at C3) .

- X-ray diffraction : Resolve crystal packing and torsional angles (e.g., Syn-Clinal conformation between isoxazole and substituents) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

Q. What storage conditions ensure compound stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or oxidation. Avoid humidity (>60% RH) and prolonged exposure to oxygen. Stability studies using HPLC or TLC can monitor degradation over time .

Q. How to assess purity, and what analytical techniques are critical?

- Methodology :

- HPLC/GC : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Verify C, H, N, O content within ±0.4% of theoretical values.

- Melting point : Compare observed values (e.g., 168–170°C for analogous compounds) to literature .

Advanced Research Questions

Q. How do electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density distribution. The methoxymethyl group at C5 may sterically hinder nucleophilic attacks while donating electron density via resonance. Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor yields and regioselectivity via LC-MS .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and replicate assays (n ≥ 3).

- Cell line validation : Compare activity in isogenic vs. primary cells to rule out lineage-specific effects.

- Meta-analysis : Cross-reference data from analogues (e.g., 5-methyl-3-phenylisoxazole-4-carboxylate exhibits anti-tumor activity via kinase inhibition) .

Q. How can computational modeling predict metabolic pathways?

- Methodology :

- In silico tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or O-demethylation).

- Docking studies : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) .

Q. What crystallographic insights explain its solid-state stability?

- Methodology : Analyze intermolecular interactions via X-ray data. For example, head-to-head dimers stabilized by O–H···O hydrogen bonds and π-π stacking between aromatic rings (slippage distance ~3.96 Å) prevent lattice disruption . Thermal gravimetric analysis (TGA) can correlate packing efficiency with decomposition temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。